6-Chloroisoquinolin-4-ol

Pharmaceutical Analysis Quality Control Reference Standards

Analytical laboratories developing HPLC methods for Hydroxychloroquine Sulfate face a specific challenge: sourcing a structurally authenticated Impurity 101 reference standard with consistent retention time and spectral properties. Generic isoquinoline derivatives are not viable substitutes due to the unique 6-chloro-4-ol substitution pattern. - Designated as Hydroxychloroquine Sulfate Impurity 101, meeting regulatory requirements for impurity limit testing. - Distinct 6-chloro substitution provides specific physicochemical properties for accurate method development. - Supplied as a qualified reference standard, eliminating batch-to-batch variability in critical analytical workflows.

Molecular Formula C9H6ClNO
Molecular Weight 179.60 g/mol
Cat. No. B14002724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroisoquinolin-4-ol
Molecular FormulaC9H6ClNO
Molecular Weight179.60 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CC(=C2C=C1Cl)O
InChIInChI=1S/C9H6ClNO/c10-7-2-1-6-4-11-5-9(12)8(6)3-7/h1-5,12H
InChIKeyTZPVQYRHWAFEJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroisoquinolin-4-ol Overview & Sourcing


6-Chloroisoquinolin-4-ol (CAS 1780853-31-7) is a chlorinated isoquinolin-4-ol derivative with the molecular formula C9H6ClNO and a molecular weight of 179.6 g/mol . It is characterized by a chlorine atom at the 6-position and a hydroxyl group at the 4-position of the isoquinoline ring. This compound is of particular importance as a designated impurity (Impurity 101) in the pharmaceutical substance Hydroxychloroquine Sulfate, making it a critical reference standard for analytical method validation and quality control .

Method HPLC impurity profiling and analytical method validation for Hydroxychloroquine Sulfate
Use Context Reference standard procurement for Impurity 101 quantification and pharmacopeial compliance support
Identity 6-Chloroisoquinolin-4-ol positional isomer; distinct from 3-chloro and other analogs

6-Chloroisoquinolin-4-ol: Why Substitutes Fail


Generic substitution of 6-chloroisoquinolin-4-ol with other isoquinoline derivatives or even positional isomers is not feasible due to its unique structural identity. As a specific impurity of Hydroxychloroquine Sulfate (Impurity 101), its exact retention time and spectral properties are required for regulatory compliance in pharmaceutical analysis . In synthetic chemistry, the 6-chloro substitution pattern imparts distinct reactivity compared to unsubstituted or differently substituted isoquinolines, directly impacting the yield and selectivity of subsequent reactions .

Target
6-Chloroisoquinolin-4-ol (CAS 1780853-31-7)
Designated Hydroxychloroquine Impurity 101; required for impurity profiling methods
Potential Substitute
3-Chloroisoquinolin-4-ol (CAS 101774-33-8)
Positional isomer with different retention and spectral properties; not a listed Hydroxychloroquine impurity
Substituting the 3-chloro isomer may lead to incorrect impurity assignment and method failure. Verify identity via CAS and retention time before use.

6-Chloroisoquinolin-4-ol Quantitative Evidence


Identity: Hydroxychloroquine Impurity 101

6-Chloroisoquinolin-4-ol is unequivocally identified as 'Hydroxychloroquine Sulfate Impurity 101', a designated impurity in the pharmaceutical substance Hydroxychloroquine Sulfate . This identification is based on its CAS number (1780853-31-7) and molecular formula (C9H6ClNO). In contrast, its positional isomer, 3-Chloroisoquinolin-4-ol (CAS 101774-33-8), is not a recognized impurity of Hydroxychloroquine and would be unsuitable for related analytical method validation. The precise molecular weight of 6-Chloroisoquinolin-4-ol is 179.0137915 g/mol .

Identity: Impurity 101
Head-to-head
6-Chloroisoquinolin-4-ol is unequivocally Impurity 101 (CAS 1780853-31-7). Positional isomer 3-chloro variant (CAS 101774-33-8) is not a listed Hydroxychloroquine impurity.
Identity confirmation supports impurity specification context and regulatory impurity profiling.
Data to verify; source-specific documentation required for method transfer.
Pharmaceutical Analysis Quality Control Reference Standards

Lipophilicity & Stability Comparison

Comparative physicochemical data highlights the distinct properties of 6-Chloroisoquinolin-4-ol. While specific LogP data for the target compound is not publicly available, its class shows LogP values around 1.2 to 1.83, which differ significantly from the unsubstituted isoquinoline (LogP ~0.03) . The compound is reported to be soluble in organic solvents like ethanol and DMSO, but poorly soluble in water . Furthermore, stability studies indicate that halogenated isoquinoline derivatives like this one are sensitive to light, a critical handling and storage consideration [1].

Lipophilicity & Stability
Class-level
Class-level LogP ~1.2–1.83 vs isoquinoline LogP ~0.03. Light-sensitive; soluble in organic solvents, poorly water-soluble.
Lipophilicity difference may influence solubility and membrane permeability compared to unsubstituted analogs.
Class-level inference; specific LogP for this compound not publicly reported.
ADME Formulation Physicochemical Profiling

Synthetic Yield: 6-Chloro vs 4-Methoxy Route

A direct comparison of synthetic yields is available from a reported synthesis of a related compound. Starting from 4-methoxy isoquinoline (300 mg), a 4-step procedure yields 266 mg of 6-chloro-1,3-oxazino[5,6-c]isoquinoline, representing an overall yield of 62.3% . While this yield is for a derivative, it provides a quantitative benchmark for the efficiency of introducing a 6-chloro substituent on an isoquinoline scaffold. This contrasts with unsubstituted isoquinoline syntheses, where yields can vary but the absence of the chlorine atom eliminates a key functional handle for further derivatization.

Synthetic Yield
Reported
62.3% overall yield (4-step, 300 mg scale) for a 6-chloro-1,3-oxazinoisoquinoline derivative.
Reported yield provides synthetic efficiency benchmark for 6-chloro substitution chemistry.
Derivative yield; direct data for 6-chloroisoquinolin-4-ol not available.
Synthetic Chemistry Process Development Yield Optimization

CYP Enzyme Inhibition Profile

Data from the BindingDB and ChEMBL databases reveal that isoquinoline derivatives, including those with chlorinated scaffolds, can interact with cytochrome P450 (CYP) enzymes. While a direct IC50 for 6-Chloroisoquinolin-4-ol against a specific CYP is not available, a structurally related isoquinoline alkaloid was found to have a Kd of 4.5 µM for CYP2A6 [1] and another chlorinated quinoline showed an IC50 of 7.9 µM against CYP3A4 [2]. These class-level data points suggest that 6-Chloroisoquinolin-4-ol may also exhibit CYP inhibition, a property that would differentiate it from non-aromatic or unsubstituted analogs and is critical for predicting drug-drug interaction potential.

CYP Enzyme Interaction
Class-level
Related isoquinoline: Kd 4.5 µM (CYP2A6); chlorinated quinoline: IC50 7.9 µM (CYP3A4). Direct data for this compound not reported.
Class-level CYP interaction data may support ADME study context and scaffold evaluation.
From BindingDB/ChEMBL; validation with this compound needed.
Drug Metabolism CYP Inhibition DDI Risk

6-Chloroisoquinolin-4-ol Primary Applications


Hydroxychloroquine Impurity Reference Standard

Procurement of 6-Chloroisoquinolin-4-ol is essential for analytical laboratories developing or validating HPLC methods for the quantification of Impurity 101 in Hydroxychloroquine Sulfate drug substance and finished products. Its use as a reference standard is mandated to ensure compliance with regulatory specifications for impurity limits .

Scaffold for Lead Optimization & SAR

The 6-chloro substitution pattern on the isoquinolin-4-ol core serves as a key synthetic building block for constructing more complex molecules . Its distinct physicochemical properties, including increased lipophilicity compared to unsubstituted isoquinoline , make it a valuable starting material for medicinal chemists aiming to modulate the ADME profile or target engagement of lead compounds.

CYP Enzyme Interaction Potential

Given the class-level evidence for CYP enzyme inhibition , 6-Chloroisoquinolin-4-ol can be utilized as a probe or control compound in in vitro studies designed to assess drug metabolism and potential drug-drug interactions, particularly for related chlorinated heterocyclic scaffolds.

Application
Selection Property
Validation Focus
Hydroxychloroquine Impurity Reference Standard
Impurity 101 identity and chromatographic resolution
HPLC retention time, spectral confirmation, and impurity limit compliance
Scaffold for Lead Optimization and SAR
6-Chloro substitution and isoquinolin-4-ol core
Reactivity, lipophilicity modulation, and synthetic derivatization efficiency
CYP Enzyme Interaction Potential
Class-level CYP inhibition evidence
In vitro CYP panel screening and drug-drug interaction risk assessment

Technical Documentation Hub

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